molecular formula C16H12N4O5S2 B2405557 (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide CAS No. 476316-69-5

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B2405557
CAS No.: 476316-69-5
M. Wt: 404.42
InChI Key: WMROHHGBQQZOTI-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a nitrophenyl group, a sulfamoylbenzo[d]thiazolyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide: shares structural similarities with other nitrophenyl and benzo[d]thiazolyl compounds.

    Sulfamoylbenzo[d]thiazole derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROHHGBQQZOTI-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.